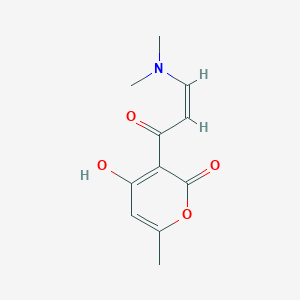![molecular formula C9H12ClN3O B2581486 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide CAS No. 2292409-34-6](/img/structure/B2581486.png)
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of proteolytic enzymes that are involved in the process of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the development of drugs for various diseases.
One limitation of using this compound in lab experiments is its low solubility in water. This makes it difficult to administer this compound to animals in studies, as it requires the use of organic solvents.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal studies, and further research could lead to the development of drugs for various inflammatory disorders.
Another direction is to investigate the potential of this compound as an anti-cancer drug. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of drugs for various types of cancer.
Finally, future research could focus on improving the solubility of this compound in water. This would make it easier to administer this compound in animal studies and could lead to the development of drugs for various diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide involves the reaction between 3-cyclopropyl-1H-pyrazole-5-carboxylic acid and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of this compound synthesis is typically around 50-60%.
Applications De Recherche Scientifique
2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes this compound a potential candidate for the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease.
This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
2-chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-4-9(14)11-5-7-3-8(13-12-7)6-1-2-6/h3,6H,1-2,4-5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZIZMKPAQIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)
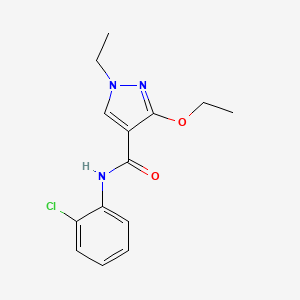
![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)
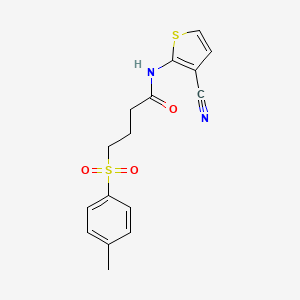
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)
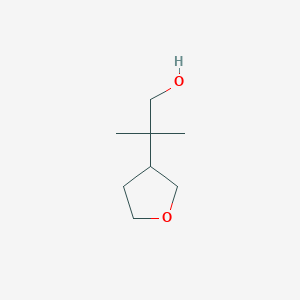
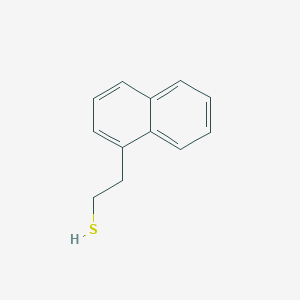
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)
![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581420.png)
![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)
![4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)
